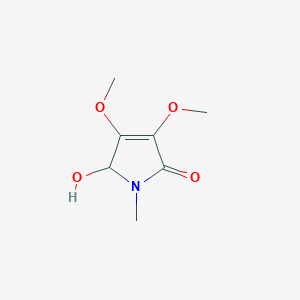
2-(2,3-Dimethylphenoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,3-Dimethylphenoxy)pyridin-3-amine often involves complex chemical reactions. For example, the synthesis of similar pyridinols and their derivatives has been reported using strategies such as low-temperature aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategies. These methods demonstrate the intricate approaches required to synthesize such compounds, highlighting the synthetic chemistry techniques applicable to 2-(2,3-Dimethylphenoxy)pyridin-3-amine derivatives (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural studies of related compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal detailed molecular configurations through techniques like X-ray diffraction. These studies provide insights into the molecular geometry, hydrogen bonding, and crystal stabilization mechanisms, which are crucial for understanding the molecular structure of 2-(2,3-Dimethylphenoxy)pyridin-3-amine (Șahin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of related pyridinol compounds, including their reactions with peroxyl radicals, has been explored to assess their potential as antioxidants. Such studies indicate that compounds within this class can exhibit significant reactivity towards radicals, suggesting that 2-(2,3-Dimethylphenoxy)pyridin-3-amine might also possess notable chemical properties conducive to applications requiring radical scavenging or interaction (Wijtmans et al., 2004).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as solubility, thermal stability, and crystallization behavior, are essential for understanding the material characteristics of 2-(2,3-Dimethylphenoxy)pyridin-3-amine. For instance, studies on novel polyimides derived from related pyridine-containing compounds have shown that these materials possess good thermal stability and mechanical properties, indicating potential areas of application for 2-(2,3-Dimethylphenoxy)pyridin-3-amine (Xiaolong Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-(2,3-Dimethylphenoxy)pyridin-3-amine can be inferred from studies on related compounds, which exhibit a range of reactivities and interactions with other chemicals. For example, the reactions of related pyridine derivatives with amines and their ability to undergo regioselective lithiation highlight the complex chemical behavior that can be expected from 2-(2,3-Dimethylphenoxy)pyridin-3-amine. Such studies are crucial for developing synthetic routes and understanding the chemical versatility of the compound (Epsztajn et al., 1980).
Aplicaciones Científicas De Investigación
Medicinal and Pharmacological Importance
Pyridine Derivatives and Their Applications
Pyridine derivatives are crucial in medicinal chemistry due to their varied biological activities. These include antifungal, antibacterial, antioxidant, antiglycation, and anticancer activities, among others. Their structural versatility enables the synthesis of compounds with significant pharmacological effects. Derivatives of pyridine, such as 2-pyridones, are noted for their ability to serve as pharmacophores with multiple biological activities (Abu-Taweel et al., 2022; Amer et al., 2021).
Chemical Synthesis and Catalysis
Catalytic Applications of Pyridine-Based Compounds
Pyridine derivatives play a significant role in catalysis, including the synthesis of complex organic compounds. Their ability to act as ligands for metal-catalyzed reactions makes them invaluable in organic synthesis. The review on laccase-mediated systems and their use in organic synthesis highlights the potential of utilizing pyridine-based molecules in environmentally friendly chemical processes (Mogharabi & Faramarzi, 2014).
Environmental and Analytical Applications
Degradation of Pollutants
Studies on the photocatalytic degradation of organic pollutants highlight the potential of pyridine-based compounds in environmental remediation. These compounds, through their interactions with catalysts like TiO2, can aid in the breakdown of hazardous substances in water, contributing to pollution control efforts (Pichat, 1997).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-3-7-12(10(9)2)16-13-11(14)6-4-8-15-13/h3-8H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSAGQZHVNDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379356 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)pyridin-3-amine | |
CAS RN |
175136-23-9 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-dimethylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)





![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)


![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
